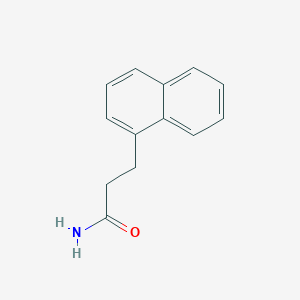![molecular formula C9H12N2O2 B1394134 N-[2-(pyridin-3-yloxy)ethyl]acetamide CAS No. 1212061-25-0](/img/structure/B1394134.png)
N-[2-(pyridin-3-yloxy)ethyl]acetamide
Descripción general
Descripción
“N-[2-(pyridin-3-yloxy)ethyl]acetamide” is a chemical compound . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide under air .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10) .Aplicaciones Científicas De Investigación
Antiallergic Potential
N-[2-(pyridin-3-yloxy)ethyl]acetamide and its derivatives have been studied for their potential as antiallergic agents. Menciu et al. (1999) synthesized a series of these compounds, finding one particular derivative to be significantly more potent than astemizole in histamine release assays and demonstrating inhibitory activity in interleukin production. This research highlights the compound's potential in the development of novel antiallergic treatments (Menciu et al., 1999).
Learning and Memory Facilitation
The effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, closely related to this compound, on learning and memory facilitation in mice were explored by Li Ming-zhu (2012). The study concluded that specific compounds in this series exhibited strong learning and memory facilitation effects, suggesting their potential in treating cognitive impairments (Li Ming-zhu, 2012).
Antiproliferative Activity in Cancer Research
Research conducted by Alqahtani and Bayazeed (2020) investigated pyridine linked thiazole derivatives, including those with a structure similar to this compound, for their antiproliferative activities. The study found promising anticancer activities against various cancer cell lines, indicating potential applications in cancer therapy (Alqahtani & Bayazeed, 2020).
Antimicrobial Activity
Kaplancıklı et al. (2012) synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, closely related to this compound, and evaluated them for their antimicrobial activity. The study revealed notable antimicrobial activity against various strains, suggesting potential use in developing new antimicrobial agents (Kaplancıklı et al., 2012).
Inhibitory Activity Against PI3Ks in Cancer Therapy
Wang et al. (2015) investigated derivatives of this compound for their inhibitory activity against PI3Ks, a family of enzymes involved in cancer progression. The study indicated that these compounds retained antiproliferative activity and demonstrated reduced toxicity, highlighting their potential as effective anticancer agents with lower side effects (Wang et al., 2015).
Propiedades
IUPAC Name |
N-(2-pyridin-3-yloxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-8(12)11-5-6-13-9-3-2-4-10-7-9/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJUWQNQOARLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)

![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)


![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)




